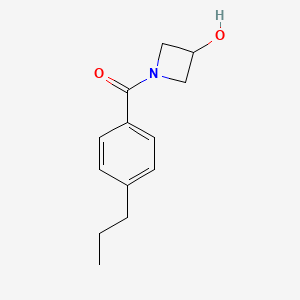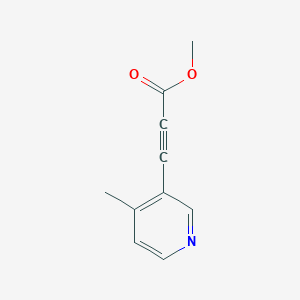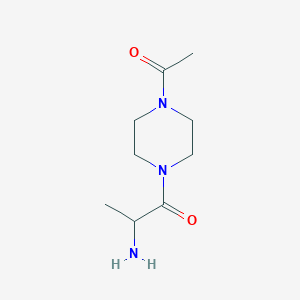
1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one
Overview
Description
The compound “1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one” is a derivative of piperazine . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .Scientific Research Applications
Antimicrobial and Antiproliferative Applications
A novel series of compounds, including derivatives related to "1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-one," have been synthesized with the aim of evaluating their potential as antimicrobial agents. For example, Zaidi et al. (2021) synthesized novel derivatives with excellent yields and demonstrated that some of these compounds exhibited potent antimicrobial activities, potentially outperforming conventional medicines in some cases (Zaidi et al., 2021). Moreover, Choi et al. (2018) designed and synthesized a series of aminopyrimidinylisoindoline derivatives, among which some showed significant antiproliferative activities against various cancer cell lines, indicating their potential as cancer therapeutics (Choi et al., 2018).
Thermodynamic Analysis for Pharmaceutical Applications
Blokhina et al. (2021) conducted a solid–liquid phase equilibrium and thermodynamic analysis of a novel thiazolidine-2,4-dione derivative, emphasizing its potent antimicrobial properties. This study provided insights into the solubility and dispersion capabilities of the compound in various solvents, which is critical for pharmaceutical applications (Blokhina et al., 2021).
Inhibition of Biological Targets
The search for inhibitors targeting specific biological pathways is another critical area of research. For instance, compounds possessing the "this compound" structure have been investigated for their inhibitory activity against AXL kinase, a target of interest in cancer therapy. Among these, certain compounds exhibited excellent inhibitory activities, suggesting their utility in treating diseases associated with AXL kinase activity (Min Jung Choi et al., 2018).
Mechanism of Action
Target of Action
Compounds containing a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes in the body, depending on their specific structures and functional groups.
Mode of Action
The mode of action of these compounds can vary widely. For example, some piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary. In the case of acetylcholinesterase inhibitors, they increase the level of acetylcholine in the brain, which can enhance cognition functions .
Result of Action
The molecular and cellular effects of these compounds depend on their targets. For example, acetylcholinesterase inhibitors can lead to increased acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease .
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPUHIPGVHYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
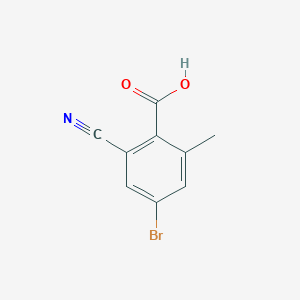
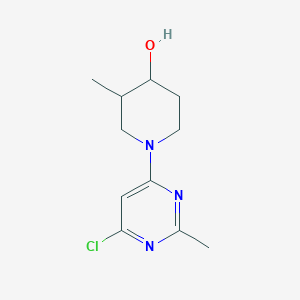
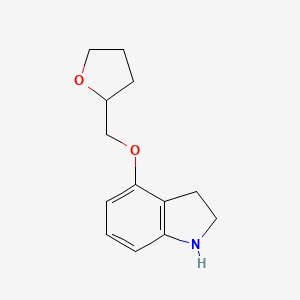
![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)
![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)
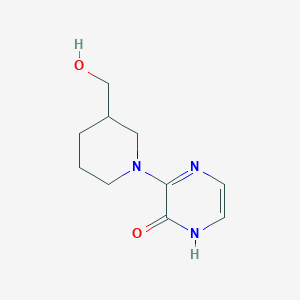


![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)
